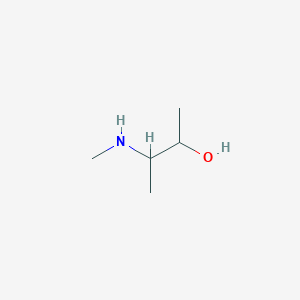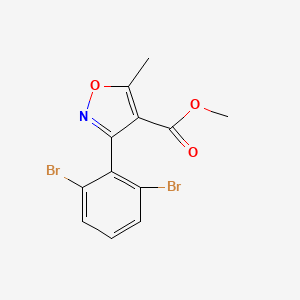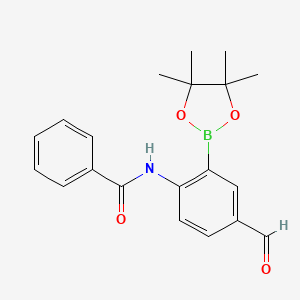
3-(Methylamino)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-2-butanol is an organic compound with the molecular formula C5H13NO It is a secondary amine and an alcohol, characterized by the presence of a methylamino group attached to the second carbon of a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-butanol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Methylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Methylamino)-2-butanone or 3-(Methylamino)-2-butanoic acid.
Reduction: 3-(Methylamino)-2-butylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(Methylamino)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 3-(Methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
相似化合物的比较
Similar Compounds
- 3-(Methylamino)-1-propanol
- 3-(Methylamino)-2-propanol
- 3-(Methylamino)-2-pentanol
Uniqueness
3-(Methylamino)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC 名称 |
3-(methylamino)butan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(6-3)5(2)7/h4-7H,1-3H3 |
InChI 键 |
ZRHCPNAOHVNUKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)











![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
